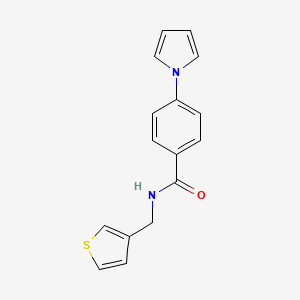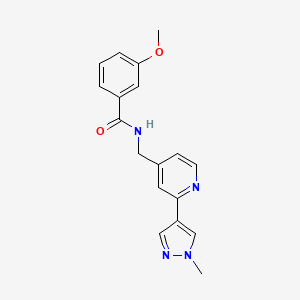![molecular formula C14H15N3O B3009337 N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide CAS No. 2361641-74-7](/img/structure/B3009337.png)
N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide, also known as PPEP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PPEP is a derivative of pyrazole and is widely used in the synthesis of other chemical compounds. In
Mécanisme D'action
The mechanism of action of N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively. N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide has also been shown to have antioxidant properties and can scavenge free radicals.
Effets Biochimiques Et Physiologiques
N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide can inhibit the growth of cancer cells and bacteria. N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide has also been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide has also been shown to have neuroprotective effects and can protect against neuronal damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide in lab experiments is its ease of synthesis. N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide can be synthesized using simple reaction conditions and is readily available. N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide is also stable and can be stored for long periods of time. However, one of the limitations of using N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide. One area of research is the development of new synthetic methods for N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide and its derivatives. Another area of research is the investigation of the mechanism of action of N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide and its potential targets. Further studies are needed to determine the safety and toxicity of N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide and its derivatives. Additionally, research is needed to explore the potential applications of N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide in the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide involves the reaction of 1-phenyl-3-methyl-2-pyrazolin-5-one and ethyl acrylate. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography or recrystallization. The yield of N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide can be improved by optimizing the reaction conditions such as reaction time, temperature, and the concentration of the reactants.
Applications De Recherche Scientifique
N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide has various scientific research applications, including the synthesis of other chemical compounds such as pyrazole derivatives, 1,3-dipolar cycloaddition reactions, and Michael addition reactions. N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide has also been used in the synthesis of biologically active compounds such as antitumor agents, antibacterial agents, and anti-inflammatory agents.
Propriétés
IUPAC Name |
N-[1-(1-phenylpyrazol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-14(18)15-11(2)13-9-10-17(16-13)12-7-5-4-6-8-12/h3-11H,1H2,2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTOYFSDGIYKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C2=CC=CC=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

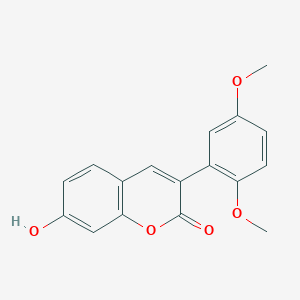
![N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3009257.png)
![(Z)-3-[4-(3-formylindol-1-yl)phenyl]-2-pyridin-3-ylprop-2-enenitrile](/img/structure/B3009258.png)
![2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3009259.png)
![4-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B3009261.png)
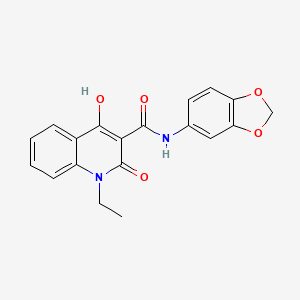
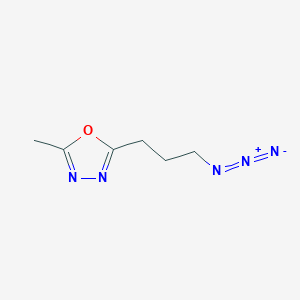
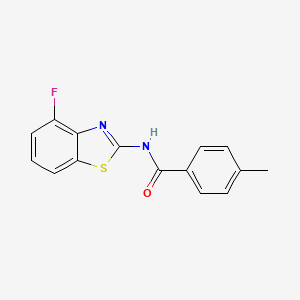
![2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-2-yl}-N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)acetamide](/img/structure/B3009266.png)
![ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B3009267.png)
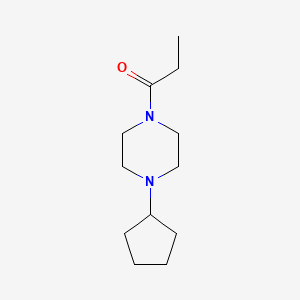
![4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide](/img/structure/B3009270.png)
